molecular formula C30H30O5 B3639485 3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate

3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate

Cat. No.: B3639485
M. Wt: 470.6 g/mol
InChI Key: UGVXQYRXWBJHTB-UHFFFAOYSA-N
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Description

The compound is a derivative of xanthene, which is a tricyclic compound that forms the core of many dyes and drugs . The xanthene nucleus constitutes a structural unit that is present in many synthetic and natural products with diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,8-dioxo-octahydroxanthenes have been synthesized via a tandem Michael–Michael cyclization with resin-bound propiolic acid as Michael acceptor and cyclohexanediones .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the xanthene core and the various substituents attached to it. X-ray molecular structure analysis would be needed for a detailed understanding .


Chemical Reactions Analysis

The compound, being a xanthene derivative, may undergo various chemical reactions. For instance, xanthenes have been reported to undergo condensation reactions with aldehydes or β-keto esters .

Properties

IUPAC Name

[3-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O5/c1-30(2,3)20-15-13-18(14-16-20)29(33)34-21-8-4-7-19(17-21)26-27-22(31)9-5-11-24(27)35-25-12-6-10-23(32)28(25)26/h4,7-8,13-17,26H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVXQYRXWBJHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(CCCC4=O)OC5=C3C(=O)CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate
Reactant of Route 2
Reactant of Route 2
3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate
Reactant of Route 3
Reactant of Route 3
3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate
Reactant of Route 4
Reactant of Route 4
3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-tert-butylbenzoate

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